(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate

Catalog No.
S1798091
CAS No.
1517-82-4
M.F
C17H26O2S
M. Wt
294.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzen...

CAS Number

1517-82-4

Product Name

(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 4-methylbenzenesulfinate

Molecular Formula

C17H26O2S

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3

InChI Key

NQICGNSARVCSGJ-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C

Synonyms

[1R-[1α(S*),2β,5α]]-4-Methylbenzenesulfinic Acid 5-Methyl-2-(1-methylethyl)cyclohexyl Ester; (1R,3R,4S)-Menthol (-)-(S)-p-Toluenesulfinate; (S)-p-Toluenesulfinic Acid (-)-(1R,3R,4S)-p-Menth-3-yl Ester; (-)-(1R)-Menthyl (S)-toluene-4-sulfinate;(-)-(1

Canonical SMILES

CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C

As a Chiral Auxillary in Synthesis

M PTS finds use as a chiral auxiliary in organic synthesis. Its bulky menthol group and stereochemistry at the sulfur atom allow it to influence the stereochemical outcome of reactions. By reacting with carbonyl compounds to form chiral sulfinimines, M PTS can transfer its chirality to the final product. This approach is particularly valuable for synthesizing enantiopure compounds, which are crucial in drug discovery and other fields [].

One example involves the reaction of M PTS with metal ketimines to form enantiopure sulfinimines []. These sulfinimines can then be further elaborated into various chiral products.

The compound originates from the reaction between (S)-p-toluenesulfinic acid and (-)-menthol. It plays a crucial role in asymmetric synthesis, allowing chemists to control the chirality (handedness) of the final product [].


Molecular Structure Analysis

The key features of the molecule include:

  • Chiral centers: The molecule possesses three chiral centers denoted by (R) and (S) configurations at the 1st, 2nd, and 5th positions of the menthol moiety and one chiral sulfur atom with the (S) configuration [].
  • Sulfinyl group (SO): This group contributes to the chirality and reactivity of the molecule.
  • Ester linkage (COOCH3): This linkage connects the p-toluene group (methyl-substituted benzene ring) to the menthol backbone.

The specific arrangement of these groups allows for the selective interaction with other chiral molecules during reactions [].


Chemical Reactions Analysis

(1R,2S,5R)-(-)-Menthyl (S)-p-toluenesulfinate participates in several reactions relevant to organic synthesis:

  • Synthesis: The traditional method involves reacting (S)-p-toluenesulfinic acid with (-)-menthol in pyridine, followed by separation of diastereomers through crystallization. However, more efficient methods have been developed.
  • Formation of enantiopure sulfinimines: This compound reacts with metal ketimines to form enantiopure sulfinimines, valuable intermediates in organic synthesis []. For example, the reaction with p-(methylthio)benzaldehyde yields (S)-(-)-N-(4-methylthiobenzylidene)-p-toluenesulfinimine [].

(Balanced chemical equation for sulfinimine formation)

(1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate + Metal Ketimine -> Enantiopure Sulfinimine + Menthol + Metal Salt
(Note

The specific metal ketimine and metal salt would depend on the reaction conditions)

The mechanism of action of (1R,2S,5R)-(-)-Menthyl (S)-p-toluenesulfinate relies on its ability to differentiate between enantiomers during reactions. The chiral sulfinyl group and the menthol moiety interact differently with each enantiomer of a substrate molecule, leading to the formation of a specific enantiomer in the final product [].

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Exact Mass

294.16535124 g/mol

Monoisotopic Mass

294.16535124 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-08-15

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